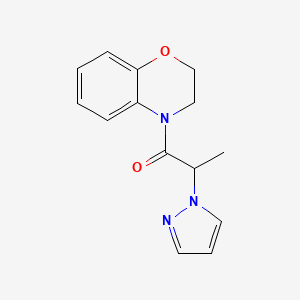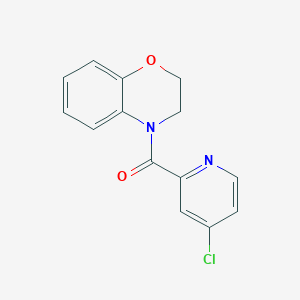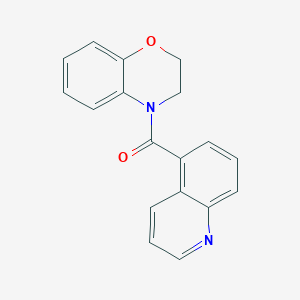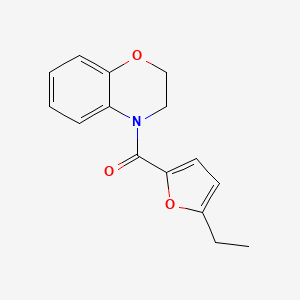
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one (DBPP) is a chemical compound that has been studied for its potential applications in various scientific fields. It belongs to the class of benzoxazinone derivatives and has been shown to possess interesting biological properties. In
科学研究应用
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In medicinal chemistry, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one has been used as a lead compound for the development of new drugs targeting various diseases.
作用机制
The mechanism of action of 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one is not fully understood, but it has been shown to interact with various biological targets, including enzymes and receptors. It has been suggested that 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It may also activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one has been shown to possess interesting biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. In vivo studies have demonstrated its analgesic and anti-inflammatory effects in animal models of pain and inflammation.
实验室实验的优点和局限性
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one has several advantages for lab experiments, including its relatively simple synthesis method, its stability under various conditions, and its potential applications in various scientific fields. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential applications in other scientific fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases.
Conclusion:
In conclusion, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one is a chemical compound that has been studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully explore its potential applications and to develop new derivatives with improved pharmacological properties.
合成方法
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one can be synthesized through a multi-step reaction process involving the condensation of 2-aminopyrazole and 2-hydroxybenzaldehyde to form 2-(2-hydroxyphenyl)pyrazole, which is then reacted with ethyl acetoacetate to form the intermediate product. The final product, 1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one, is obtained through a cyclization reaction using acetic anhydride and sulfuric acid.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-11(17-8-4-7-15-17)14(18)16-9-10-19-13-6-3-2-5-12(13)16/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGXSXXSJFSZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOC2=CC=CC=C21)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-pyrazol-1-ylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)












![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)